![molecular formula C11H9NO6 B12860920 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid
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Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid is a complex organic compound with the molecular formula C11H9NO6 and a molecular weight of 251.19 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid, often involves the use of 2-aminophenol as a precursor . A common synthetic route includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under specific conditions (e.g., 50°C) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and eco-friendly pathways is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid include other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H9NO6 |
---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
2-[6-(carboxymethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H9NO6/c13-8(14)4-5-1-2-6-7(3-5)18-10(12-6)9(15)11(16)17/h1-3,9,15H,4H2,(H,13,14)(H,16,17) |
InChI Key |
WTODCBVBQJYTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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